1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole 1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757966
InChI: InChI=1S/C15H22BNO2/c1-10-13-7-6-12(8-11(13)9-17-10)16-18-14(2,3)15(4,5)19-16/h6-8,10,17H,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(NC3)C
Molecular Formula: C15H22BNO2
Molecular Weight: 259.15 g/mol

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

CAS No.:

Cat. No.: VC13757966

Molecular Formula: C15H22BNO2

Molecular Weight: 259.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole -

Specification

Molecular Formula C15H22BNO2
Molecular Weight 259.15 g/mol
IUPAC Name 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole
Standard InChI InChI=1S/C15H22BNO2/c1-10-13-7-6-12(8-11(13)9-17-10)16-18-14(2,3)15(4,5)19-16/h6-8,10,17H,9H2,1-5H3
Standard InChI Key QDTAWQSYHADTLC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(NC3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(NC3)C

Introduction

Structural Overview

The compound is a derivative of isoindole with a methyl group at the first position and a boronic ester functional group at the fifth position. The boronic ester is based on the tetramethyl- dioxaborolane moiety.

Key Features:

  • Molecular Formula: C14H20BNO2

  • Molecular Weight: Approximately 245.13 g/mol

  • Functional Groups:

    • Boronic ester (tetramethyl dioxaborolane)

    • Isoindole core

    • Methyl substituent

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • Isoindole derivatives

    • Boronic esters or boron reagents (e.g., pinacolborane)

  • Reaction Mechanism:

    • Functionalization of the isoindole ring at the fifth position using electrophilic substitution or directed lithiation.

    • Coupling with tetramethyl- dioxaborolane under catalyzed conditions.

  • Catalysts:

    • Palladium-based catalysts are commonly used in coupling reactions.

  • Conditions:

    • Reactions are typically carried out in inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of the boronic ester.

Reactivity:

  • The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.

  • The isoindole core provides aromaticity and stability but can undergo electrophilic substitution under specific conditions.

Applications

This compound has potential applications in various fields due to its unique structure and reactivity:

Organic Synthesis

The boronic ester moiety allows for its use in forming carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable for synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.

Material Science

The compound can be integrated into frameworks like covalent organic frameworks (COFs) or porous polymers due to its ability to form stable linkages.

Medicinal Chemistry

Isoindole derivatives are known for their biological activity. While specific data for this compound is unavailable, similar compounds have been explored for anticancer and antimicrobial properties.

Future Directions

Further research could explore:

  • Biological Activity Testing: Screening for anticancer or antimicrobial properties.

  • Material Integration: Use in optoelectronic devices or as building blocks for COFs.

  • Synthetic Optimization: Development of greener synthetic routes for large-scale production.

This compound represents an exciting avenue for both fundamental research and applied science due to its versatile reactivity and structural features.

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